molecular formula C20H23N3O6 B2744697 Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate CAS No. 478246-33-2

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate

Cat. No.: B2744697
CAS No.: 478246-33-2
M. Wt: 401.419
InChI Key: CVMVHGYVEIYDJZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is a piperazine-derived compound featuring a 2,4-dimethoxyphenyl substituent on the piperazine ring and a methyl 3-nitrobenzoate ester group. The nitro group at the 3-position of the benzoate moiety contributes to electron-withdrawing effects, while the dimethoxy groups on the phenyl ring provide electron-donating properties.

Properties

IUPAC Name

methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-27-15-5-7-17(19(13-15)28-2)22-10-8-21(9-11-22)16-6-4-14(20(24)29-3)12-18(16)23(25)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVHGYVEIYDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the substitution of the nitrobenzoate with a piperazine derivative that has been pre-functionalized with the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Solvents like dichloromethane and bases such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the nitrobenzoate ester are key functional groups that contribute to its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to various pharmacological effects.

Comparison with Similar Compounds

Data Table: Comparative Properties of Analogous Compounds

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Functional Groups CAS RN
Target Compound 2,4-Dimethoxyphenyl ~450 (estimated) Nitrobenzoate, methoxy Not provided
Methyl 4-[4-(2,4-dichlorophenyl)sulfonyl...] 2,4-Dichlorophenylsulfonyl ~478 (exact) Sulfonyl, nitrobenzoate, chlorine 478246-59-2
Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]...} 4-Fluorophenyl-2-oxoethyl ~441 (exact) Ketone, fluorine, nitrobenzoate 341967-71-3
3-(4-Methylpiperazin-1-yl)benzoic Acid Methyl 220.26 Carboxylic acid, methylpiperazine 215309-01-6

Research Findings and Implications

  • Solubility and Bioavailability : The dimethoxy substituent likely improves aqueous solubility relative to dichlorophenyl analogs but may reduce lipophilicity compared to fluorophenyl derivatives.
  • Synthetic Accessibility : highlights commercial availability of simpler methylpiperazine derivatives, suggesting the target compound may require specialized synthesis due to its complex substituents.

Biological Activity

Methyl 4-[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-3-nitrobenzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H24N4O5
Molecular Weight : 372.42 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)OC)N(=O)=O)OC

The compound features a nitro group, a methoxy group, and a piperazine moiety, which contribute to its diverse biological activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to this compound exhibit antidepressant and anxiolytic properties. The piperazine ring is known for its psychoactive effects, often interacting with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of piperazine showed significant binding affinity to serotonin receptors, suggesting potential antidepressant activity.

Antitumor Activity

Several studies have investigated the antitumor properties of nitrobenzoate derivatives. For instance, compounds containing a nitro group have been shown to induce apoptosis in cancer cells. Research has indicated that this compound may inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation.

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. It is hypothesized that the methoxy groups enhance lipophilicity, allowing better penetration through the blood-brain barrier. Studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindings
Study on Antidepressant Activity Evaluated the binding affinity of piperazine derivatives to serotonin receptors.Confirmed potential antidepressant effects through receptor interaction.
Antitumor Activity Assessment Investigated the effect of nitrobenzoate derivatives on cancer cell lines.Demonstrated significant inhibition of tumor cell growth via apoptosis induction.
Neuroprotection Study Assessed the protective effects against oxidative stress in neuronal cultures.Suggested potential use in treating neurodegenerative disorders due to protective properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative : The starting material undergoes a reaction with 2,4-dimethoxyphenyl to form a piperazine derivative.
  • Nitration Reaction : The resulting compound is nitrated using a suitable nitrating agent (e.g., nitric acid), introducing the nitro group.
  • Esterification : Finally, methylation occurs to form the ester linkage with benzoic acid.

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